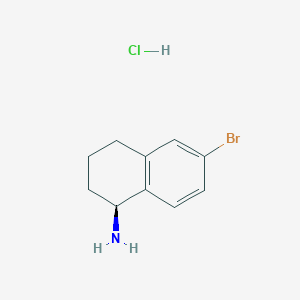

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

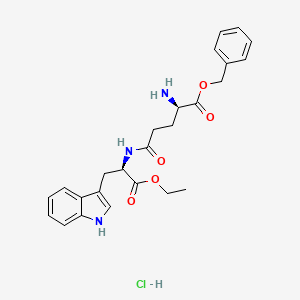

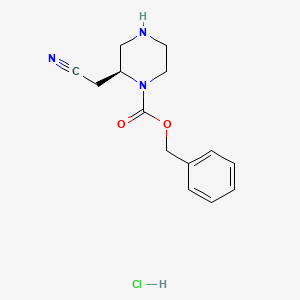

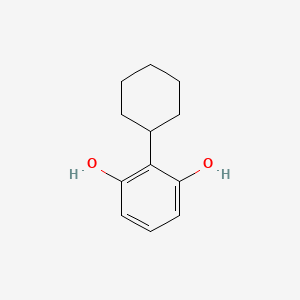

“(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine group in “(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine”, with hydrochloric acid . The “(S)” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer or “handedness” of the molecule.

Molecular Structure Analysis

The molecular structure analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine hydrochloride, it would likely be a solid at room temperature and soluble in water . The presence of the bromine might increase its density and boiling point compared to the parent compound.Applications De Recherche Scientifique

Environmental Impact of Brominated Compounds

- Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Studies have highlighted the environmental presence and toxicological impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of combustion processes involving brominated flame retardants. These compounds share toxicological profiles similar to their chlorinated analogs, indicating significant environmental and health risks (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).

Advanced Materials and Chemistry

- Amine-functionalized Surfaces: Research into the fabrication of surfaces with reactive chemical groups, such as amines, for biomolecule immobilization and cell colonization showcases the relevance of compounds with amine functionalities in creating bio-interactive materials. These advancements underscore the potential for (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in similar applications, given its amine group (Siow, Britcher, Kumar, & Griesser, 2006).

Environmental Pollution and Remediation

- Degradation of Nitrogen-containing Compounds: The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes demonstrates the environmental challenges and remediation strategies associated with these substances. Such research could inform the handling and potential environmental impact of this compound (Bhat & Gogate, 2021).

Safety and Hazards

As with many organic compounds, this compound should be handled with care. The material safety data sheet (MSDS) for the specific compound should be consulted for detailed safety information. In general, amines can be irritants and have the potential to be toxic or harmful if ingested, inhaled, or come into contact with skin .

Propriétés

IUPAC Name |

(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDDKJLYZDHS-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)